4-{[3-(3,4-Dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a novel sulfonamide derivative designed and synthesized as a potential anticancer agent []. It belongs to a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2) linked to various heterocyclic rings. This specific compound incorporates a 1,3,4-thiadiazole ring and a 3,4-dimethoxyphenyl moiety, both known for their biological activity in various therapeutic areas.
The synthesis of 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is described in the literature []. While the specific details for this compound were not provided, the general synthetic approach for similar sulfonamide derivatives involves a multi-step process. This typically starts with the synthesis of the desired heterocyclic ring system, followed by the introduction of the sulfonamide moiety and subsequent modifications to incorporate the desired substituents. The process often involves reactions like:
The mechanism of action of 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide was studied in the context of its anticancer activity []. The research indicated that it acts as a vascular endothelial growth factor receptor (VEGFR)-2 inhibitor. VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound may disrupt the tumor's blood supply and hinder its growth.
The primary application of 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide explored in the research is its potential as an anticancer agent []. Its demonstrated VEGFR-2 inhibitory activity highlights its potential to be developed into a therapeutic drug for treating various cancers.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2